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Compound of Interest

Compound Name:
1-(Benzo[d][1,3]dioxol-5-yl)butan-

1-one

Cat. No.: B118660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole (or methylenedioxyphenyl) moiety is a prominent heterocyclic scaffold found

in a plethora of naturally occurring and synthetic compounds. This unique structural feature

imparts a diverse range of biological activities, making it a privileged scaffold in drug discovery

and development. This technical guide provides a comprehensive overview of the significant

biological activities of benzodioxole-containing compounds, with a focus on quantitative data,

detailed experimental methodologies, and the underlying signaling pathways.

Cytotoxic and Antitumor Activity
Benzodioxole derivatives have demonstrated significant potential as cytotoxic agents against

various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis,

inhibition of key cellular enzymes, and disruption of critical signaling pathways.

Quantitative Cytotoxicity Data
The cytotoxic efficacy of various benzodioxole-containing compounds is summarized in the

table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
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Compound
Class

Compound
Cancer Cell
Line

IC50 (µM) Reference

Benzodioxole-

Arsenical

Conjugates

MAZ2
4T1 (Breast

Cancer)
< 1 [1]

MAZ2 K562 (Leukemia) < 1 [1]

MAZ2
A549 (Lung

Cancer)
< 1 [1]

MAZ2
HepG2 (Liver

Cancer)
< 1 [1]

Benzodioxole

Carboxamides
Compound IId

HeLa (Cervical

Cancer)
26-65 [2]

Compound IId
HepG2 (Liver

Cancer)
26-65 [2]

Compound IId

Caco-2

(Colorectal

Cancer)

> 150 [2]

Benzodioxole-

based

Thiosemicarbazo

nes

Compound 5

A549 (Lung

Adenocarcinoma

)

10.67 ± 1.53 [3]

Compound 5 C6 (Rat Glioma) 4.33 ± 1.04 [3]

Compound 2

A549 (Lung

Adenocarcinoma

)

24.0 ± 3.46 [3]

Compound 2 C6 (Rat Glioma) 23.33 ± 2.08 [3]

Safrole Oil Safrole Oil

Hep3B

(Hepatocellular

Carcinoma)

1.08 ± 0.06

(mg/mL)
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Signaling Pathway: Induction of Apoptosis via
Thioredoxin System Inhibition
Certain benzodioxole-arsenical conjugates have been shown to induce apoptosis in cancer

cells by inhibiting the thioredoxin (Trx) system. This inhibition leads to an increase in

intracellular reactive oxygen species (ROS), subsequent activation of caspase-3, and

ultimately, programmed cell death.
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Caption: Apoptosis induction by benzodioxole-arsenicals via thioredoxin system inhibition.
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Antimicrobial Activity
A variety of benzodioxole derivatives have been investigated for their efficacy against

pathogenic bacteria. Their antimicrobial potential is often evaluated by determining the

Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data
The table below presents the MIC values of selected benzodioxole-containing compounds

against various bacterial strains.
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Compound
Class

Compound
Bacterial
Strain

MIC (µM) Reference

Benzodioxole-

Pyrazoles

Pyrrolidinometha

none derivative

4e

Sarcina sp. 0.08 [4]

Pyrrolidinometha

none derivative

4e

Staphylococcus

aureus
0.11 [4]

Hydroxypiperidin

oethanone

derivative 6c

Sarcina sp. 0.09 [4]

Benzodioxole

Schiff Bases
Compound 10

Gram-positive &

Gram-negative

strains

3.89-7.81 [5]

Benzodioxole

Imidazolium Ionic

Liquids

[C16Pyr][seco-

Amx]

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

ATCC 43300

>1000-fold RDIC [6]

Carbazole

Derivatives
Compound 2

Staphylococcus

aureus ATCC

29213

30 (µg/mL) [7]

Compound 2

Staphylococcus

aureus ATCC

6358

30 (µg/mL) [7]

Anti-inflammatory Activity
The anti-inflammatory properties of benzodioxole derivatives are often attributed to their ability

to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a

key player in the inflammatory cascade.
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Quantitative COX Inhibition Data
The following table summarizes the COX-2 inhibitory activity of various benzodioxole-

containing compounds.

Compound
Class

Compound
COX-2 IC50
(µM)

COX-1 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

Benzodioxole

-Pyrazole

Hybrids

Compound

11
- - - [8]

Compound

17
- - - [8]

Compound

26
- - - [8]

1,3-Dihydro-

2H-indolin-2-

one

Derivatives

Compound

4e
2.35 ± 0.04 - - [9]

Compound

9h
2.422 ± 0.10 - - [9]

Compound 9i 3.34 ± 0.05 - - [9]

Triarylpyrazoli

ne

Derivatives

PYZ10 0.0000283 - - [10]

PYZ11 0.0002272 - - [10]

Signaling Pathway: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of some compounds are mediated through the inhibition of the

Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear

translocation of NF-κB, these compounds can suppress the expression of pro-inflammatory

genes.
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Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory compounds.
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Antidiabetic Activity
Certain benzodioxole derivatives have been identified as potent inhibitors of α-amylase, an

enzyme that plays a crucial role in carbohydrate digestion. Inhibition of this enzyme can help to

manage postprandial hyperglycemia, a key concern in diabetes management.

Quantitative α-Amylase Inhibition Data
The table below showcases the α-amylase inhibitory activity of selected benzodioxole

derivatives.

Compound Class Compound
α-Amylase IC50
(µM)

Reference

Benzodioxole

Carboxamides
Compound IIa 0.85 [2]

Compound IIc 0.68 [2]

Benzodioxole Aryl

Acetic Acids
Compound 4f 1.11 (µg/mL) [2]

Compound 4b 1.25 (µg/mL) [2]

Safrole Oil Safrole Oil 11.36 ± 0.67 (µg/mL) [11]

Phenylthio-ethyl

Benzoate Derivatives
Compound 2a 3.57 ± 1.08 (µg/mL) [12]

Signaling Pathway: Modulation of AMPK Signaling
The antidiabetic effects of some compounds are linked to the activation of the AMP-activated

protein kinase (AMPK) signaling pathway. AMPK acts as a master regulator of cellular energy

homeostasis, and its activation can lead to increased glucose uptake and utilization.
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Caption: Modulation of the AMPK signaling pathway by antidiabetic compounds.

Enzyme Inhibition
Beyond COX and α-amylase, benzodioxole-containing compounds are well-known for their

interaction with cytochrome P450 (CYP) enzymes. This can have significant implications for

drug metabolism and drug-drug interactions.

Quantitative Cytochrome P450 Inhibition Data
The inhibitory potential of methylenedioxyphenyl compounds against CYP3A4 is presented

below.
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Compound Ki (µM) kinact (min⁻¹) Reference

(-)-Clusin 1.96 0.253 [13]

(-)-Dihydroclusin 4.07 0.310 [13]

(-)-Yatein 3.21 0.225 [13]

(-)-Hinokinin 2.89 0.320 [13]

(-)-Dihydrocubebin 3.85 0.287 [13]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the benzodioxole

compound for 24, 48, or 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method
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This method is used to assess the antimicrobial activity of a compound.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5

McFarland standard).

Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate (e.g.,

Mueller-Hinton agar).

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

Compound Application: Add a defined volume (e.g., 100 µL) of the benzodioxole compound

at a known concentration into each well.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition

around each well.

COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and

arachidonic acid solution as per the manufacturer's instructions.

Reaction Setup: In a 96-well plate, add the test compound at various concentrations,

followed by the COX enzyme (COX-1 or COX-2).

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm)

in a kinetic mode for 5-10 minutes.

Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition

relative to the control. Calculate the IC50 value.

α-Amylase Inhibition Assay
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This assay determines the inhibitory effect of a compound on α-amylase activity.

Reaction Mixture: Prepare a reaction mixture containing the test compound at various

concentrations and a solution of α-amylase in a buffer (e.g., phosphate buffer, pH 6.9).

Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined

period (e.g., 10 minutes).

Substrate Addition: Add a starch solution to initiate the enzymatic reaction.

Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at the same

temperature.

Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.

Color Development: Heat the mixture in a boiling water bath for 5 minutes.

Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit CYP enzymes.

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a

specific CYP isoform probe substrate, and the test compound at various concentrations in a

phosphate buffer.

Pre-incubation: Pre-warm the mixture at 37°C.

Reaction Initiation: Initiate the reaction by adding an NADPH-generating system.

Incubation: Incubate at 37°C for a specific time.

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

Metabolite Analysis: Analyze the formation of the probe substrate's metabolite using LC-

MS/MS.
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Data Analysis: Determine the rate of metabolite formation and calculate the IC50, Ki, and/or

kinact values.

Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.

DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl

(DPPH) in methanol.

Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine

the IC50 value.

Antioxidant Activity: Nitric Oxide Scavenging Assay
This assay assesses the ability of a compound to scavenge nitric oxide radicals.

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside, phosphate-

buffered saline (PBS), and the test compound at various concentrations.

Incubation: Incubate the mixture at room temperature for 150 minutes.

Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-

naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

Color Development: Allow the color to develop for 5-10 minutes.

Absorbance Measurement: Measure the absorbance at 546 nm.

Data Analysis: Calculate the percentage of nitric oxide scavenging activity and determine the

IC50 value.[13][14][15][16][17]
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Conclusion
The benzodioxole scaffold continues to be a fertile ground for the discovery of novel

therapeutic agents with a wide array of biological activities. The data and methodologies

presented in this guide underscore the significant potential of these compounds in the fields of

oncology, infectious diseases, inflammation, and metabolic disorders. Further exploration of the

structure-activity relationships and mechanisms of action of benzodioxole derivatives will

undoubtedly pave the way for the development of new and effective drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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